ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base, such as piperidine or pyridine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties could be due to its interaction with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
- (5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-ethyl-2-ethylimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-methyl-5-[(3-nitrophenyl)methylidene]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-3-22-15(19)13-9(2)16-12(14(13)18)8-10-5-4-6-11(7-10)17(20)21/h4-8,18H,3H2,1-2H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLCHFZXXHMTE-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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